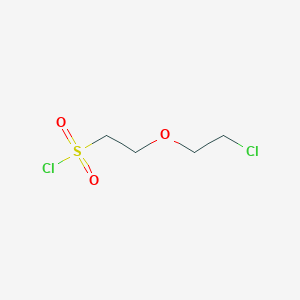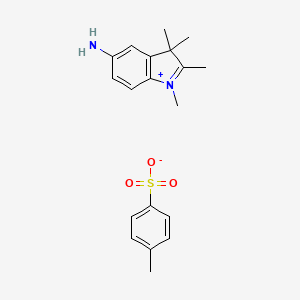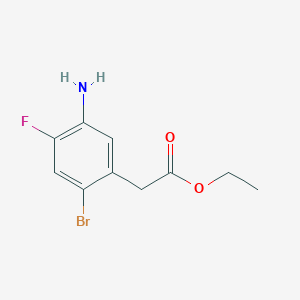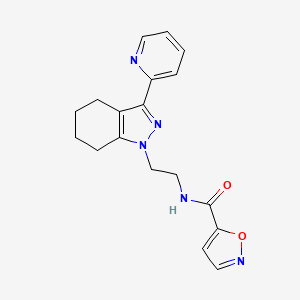
2-(2-Chloroethoxy)ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Chloroethoxy)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 1226423-91-1 . It has a molecular weight of 207.08 .
Molecular Structure Analysis
The InChI code for “2-(2-Chloroethoxy)ethanesulfonyl chloride” is 1S/C4H8Cl2O3S/c5-1-2-9-3-4-10(6,7)8/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(2-Chloroethoxy)ethanesulfonyl chloride” is a liquid with a density of 1.56 g/cm3 . It’s incompatible with strong oxidizing agents, alcohols, amines, and alkali .Scientific Research Applications
Synthesis and Thermal Stability
Research on the synthesis and thermal behavior of sulfonyl chlorides, closely related to 2-(2-Chloroethoxy)ethanesulfonyl chloride, demonstrates their stability and reactivity under various conditions. For instance, studies on 2-(phenylthio)ethanesulfonyl chloride highlight the compound's resistance to radical rearrangements, shedding light on the thermal stability and potential reactivity of similar compounds in organic synthesis (King & Khemani, 1985).
Environmental Remediation
Photocatalytic Oxidation
Gaseous chloroethyl ethyl sulfide, a compound structurally related to 2-(2-Chloroethoxy)ethanesulfonyl chloride, undergoes photocatalytic oxidation over TiO2, leading to various degradation products. This process is crucial for environmental remediation, indicating potential applications for similar compounds in degrading environmental pollutants (Martyanov & Klabunde, 2003).
Water Pollutant Degradation
Peroxydisulfate Activation
The activation of peroxydisulfate by copper oxide demonstrates a method for degrading water pollutants without generating toxic by-products. This insight could inform the use of 2-(2-Chloroethoxy)ethanesulfonyl chloride in similar water treatment applications, where its reactivity could be harnessed for contaminant removal (Zhang et al., 2014).
Groundwater and Toxic Industrial Wastewaters Treatment
Rapid Hydrodechlorination
Studies on the rapid hydrodechlorination of chlorinated hydrocarbons, such as trichloroethylene, in water using palladized iron, suggest that similar methods could be applied to compounds like 2-(2-Chloroethoxy)ethanesulfonyl chloride for the treatment of contaminated groundwater and industrial wastewaters, transforming hazardous materials into less harmful compounds (Muftikian, Fernaǹdo, & Korte, 1995).
Synthesis of Ethane Sulphonamide
Chemical Synthesis
The preparation of ethanesulphonyl chloride through the chlorination of ethyl mercaptan showcases the compound's use in synthesizing ethane sulphonamide, a process that could potentially involve 2-(2-Chloroethoxy)ethanesulfonyl chloride in creating similar sulfonyl-based chemicals (Hao Li-yong, 2002).
Safety and Hazards
properties
IUPAC Name |
2-(2-chloroethoxy)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O3S/c5-1-2-9-3-4-10(6,7)8/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNGSUYNGBVHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)ethanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2577953.png)
![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2577954.png)
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)



![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)


![3-[2-(3-Aminopropoxy)ethoxy]propan-1-ol;hydrochloride](/img/structure/B2577966.png)

![N-[1-(2-Anilino-2-oxoethyl)piperidin-4-yl]-2-chloropropanamide](/img/structure/B2577969.png)

